4-(3-Aminophenyl)morpholin-3-one

Pharmaceutical impurity profiling Regioisomeric differentiation Rivaroxaban ANDA

4-(3-Aminophenyl)morpholin-3-one (CAS 1082495-22-4; UNII: L4Y4AGB6A8) is a morpholinone heterocycle bearing a meta-substituted aniline group, with molecular formula C₁₀H₁₂N₂O₂ and molecular weight 192.21 g/mol. The compound is structurally characterized by a 3-morpholinone core N-arylated at the 3-position of the aniline ring, producing a regioisomer distinct from the para-substituted analog 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0).

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 1082495-22-4
Cat. No. B1517619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminophenyl)morpholin-3-one
CAS1082495-22-4
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=CC(=C2)N
InChIInChI=1S/C10H12N2O2/c11-8-2-1-3-9(6-8)12-4-5-14-7-10(12)13/h1-3,6H,4-5,7,11H2
InChIKeyIABQKUMPNMOSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Aminophenyl)morpholin-3-one (CAS 1082495-22-4): Chemical Identity and Core Procurement Context


4-(3-Aminophenyl)morpholin-3-one (CAS 1082495-22-4; UNII: L4Y4AGB6A8) is a morpholinone heterocycle bearing a meta-substituted aniline group, with molecular formula C₁₀H₁₂N₂O₂ and molecular weight 192.21 g/mol [1]. The compound is structurally characterized by a 3-morpholinone core N-arylated at the 3-position of the aniline ring, producing a regioisomer distinct from the para-substituted analog 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0). It is classified both as a Rivaroxaban process impurity (designated Impurity 67, Impurity 57, or Impurity I across different pharmacopeial and vendor nomenclatures) and as a versatile synthetic intermediate for imidazothiazole-based protein kinase inhibitors for oncology research [2].

Why 4-(3-Aminophenyl)morpholin-3-one Cannot Be Interchanged with Its Para-Substituted Regioisomer


The meta (3-aminophenyl) and para (4-aminophenyl) regioisomers of N-arylmorpholin-3-one are not functionally interchangeable despite their identical molecular formula (C₁₀H₁₂N₂O₂, MW 192.21). The para isomer (CAS 438056-69-0) serves as the key synthetic intermediate in the convergent assembly of Rivaroxaban, condensing with an oxirane-bearing phthalimide synthon, whereas the meta isomer arises as a process-related impurity within that same synthetic sequence and is assigned distinct impurity codes (Impurity 67/57/I) across compendial and regulatory frameworks [1]. Downstream, the meta-substituted aniline nitrogen occupies a different spatial trajectory, altering the regiochemical outcome of subsequent coupling reactions. Critically, the meta isomer is the specified starting material for constructing imidazothiazole-based protein kinase inhibitors, a synthetic path for which the para isomer is structurally unsuited due to divergent vector geometry at the aniline attachment point [2]. Procurement of the incorrect regioisomer therefore results in either failed impurity tracking in ANDA-focused analytical workflows or failed downstream synthesis in kinase inhibitor programs.

Quantitative Evidence Differentiating 4-(3-Aminophenyl)morpholin-3-one from Its Closest Analogs


Regiospecific Impurity Designation in Rivaroxaban Process Chemistry vs. Key Intermediate

In the commercial synthesis of Rivaroxaban, 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0) functions as the legitimate downstream intermediate that undergoes condensation with (S)-oxiranylmethyl-phthalimide, while 4-(3-aminophenyl)morpholin-3-one (CAS 1082495-22-4) is catalogued specifically as a process impurity bearing distinct regulatory identifiers: Rivaroxaban Impurity 67 (MedChemExpress), Impurity 57 (CATO), and Impurity I . The para isomer is listed as 'Rivaroxaban Intermediate 1' or 'Rivaroxaban Impurity 37', reflecting its role as the desired building block rather than a true impurity . This functional classification is regiospecific: the meta isomer cannot serve as the Rivaroxaban intermediate because the 3-aminophenyl geometry precludes productive coupling with the (S)-oxirane electrophile [1].

Pharmaceutical impurity profiling Regioisomeric differentiation Rivaroxaban ANDA

Physical Appearance and Crystallinity: Dark Brown Solid vs. White Crystalline Powder

The meta isomer is consistently reported as a 'Dark Brown to Very Dark Brown Solid' at room temperature [1]. In contrast, the para isomer is described as a 'White to almost white crystalline powder' with a well-defined crystalline habit . This marked color and crystallinity divergence indicates fundamentally different solid-state packing arrangements and electronic environments. The dark color of the meta isomer is attributed to extended conjugation involving the 3-amino group's resonance interaction with the morpholinone carbonyl through the aromatic π-system, a pathway that is symmetry-forbidden in the para isomer. For procurement decisions, this means the para isomer can be assessed for gross purity by visual inspection (white crystalline appearance), whereas the meta isomer's inherent dark coloration masks visual impurities and mandates instrument-based purity verification (HPLC, NMR) at receipt.

Physical characterization Crystallinity Visual purity assessment

Lipophilicity and Chromatographic Retention: ΔLogP = 1.1 Units Between Regioisomers

The predicted partition coefficient of 4-(3-aminophenyl)morpholin-3-one is XLogP3-AA = 0.3 [1], making it more lipophilic than the para isomer, for which LogP = -0.8 at 25°C has been reported [2]. This ΔLogP of approximately 1.1 units translates to a roughly 12.6-fold higher octanol/water partition ratio for the meta isomer. In reversed-phase HPLC systems (C18 column, acetonitrile/water or methanol/water mobile phases), this logP difference is sufficient to produce baseline-resolved retention time separation, which is exploited in compendial impurity profiling methods for Rivaroxaban. For laboratory procurement, this means the two regioisomers cannot be used interchangeably as system suitability standards or retention time markers without invalidating the chromatographic method.

Lipophilicity LogP HPLC method development Chromatographic separation

Thermal Property Divergence: Absence of Definable Melting Point vs. Sharp MP 171–175°C

The meta isomer is listed with 'Melting Point: NA' (not available) across multiple authoritative databases, and no experimentally determined melting point has been published [1]. Its boiling point is predicted at 504.6 ± 45.0 °C at 760 mmHg. In contrast, the para isomer exhibits a sharp, experimentally verified melting point of 171–175°C and a predicted boiling point of 502.3 ± 45.0 °C. The absence of a defined melting point for the meta isomer, coupled with its dark amorphous solid form, suggests that it either decomposes before melting or exists as a non-crystallizing glass/oil at standard conditions. For quality control, melting point determination—a routine identity and purity check for the para isomer—is inapplicable to the meta isomer, which must be characterized exclusively by chromatographic and spectroscopic methods.

Thermal characterization Melting point Solid-state purity

Exclusive Intermediate Role in Imidazothiazole Kinase Inhibitor Synthesis

According to PCT patent WO 2009070516 A1 (Bamaung et al., Abbott Laboratories), 4-(3-aminophenyl)morpholin-3-one serves as a specific building block for constructing imidazothiazole derivatives that inhibit protein kinases implicated in cancer [1]. The morpholinone-bearing aniline intermediate is elaborated through sequential coupling with pyrimidine and thiazole synthons to generate the imidazo[2,1-b][1,3]thiazole core. The 3-aminophenyl substitution geometry is structurally required for this synthetic sequence; the para isomer cannot productively enter this route because the spatial orientation of the aniline nitrogen dictates the regiochemical outcome of the heterocycle-forming annulation. While the para isomer is commercially validated as the Rivaroxaban intermediate and is available at multi-kilogram scale with well-characterized supply chains , the meta isomer occupies a distinct and non-overlapping position in the kinase inhibitor research supply chain.

Kinase inhibitor synthesis Imidazothiazole Oncology Cancer therapeutics

Regulatory-Grade Reference Standard Availability for ANDA and QC Workflows

4-(3-Aminophenyl)morpholin-3-one is commercially supplied as an analytical reference standard by multiple vendors, including an ISO 17034-certified standard from CATO and an analytical standard (≥98% purity) from MedChemExpress specifically designated for Rivaroxaban impurity quantification . The compound is explicitly positioned for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for generic Rivaroxaban [1]. Suppliers such as SynZeal provide detailed characterization data compliant with regulatory guidelines and offer further traceability against USP or EP pharmacopeial standards [1]. While the para isomer is also available in reference standard grade, its primary commercial identity is as a bulk intermediate (purity specifications of 97-99.97%, available at multi-gram to kilogram scale), whereas the meta isomer is procured predominantly for its reference standard function at milligram-scale quantities.

Reference standard ISO 17034 ANDA Quality control Pharmacopeial traceability

High-Confidence Application Scenarios for 4-(3-Aminophenyl)morpholin-3-one Based on Verified Differentiation Evidence


Rivaroxaban Generic ANDA Impurity Profiling and Method Validation

In the development of ANDA submissions for generic Rivaroxaban, regulatory agencies require identification, quantification, and control of all process-related impurities present above the identification threshold. 4-(3-Aminophenyl)morpholin-3-one, as Rivaroxaban Impurity 67/57/I, serves as a critical reference standard for HPLC method development and validation. Its distinct LogP (0.3 vs. -0.8 for the main intermediate) ensures chromatographic separation from the para isomer and the Rivaroxaban API under standard reversed-phase conditions [1]. The ISO 17034-certified reference standard from CATO provides the metrological traceability required for regulatory submissions . Procurement of the correct meta isomer, rather than the para intermediate, is essential because only this regioisomer matches the retention time and spectral signature of the impurity peak specified in compendial methods.

Imidazothiazole-Based Kinase Inhibitor Medicinal Chemistry Programs

Research groups synthesizing imidazothiazole derivatives as protein kinase inhibitors for oncology targets—as described in WO2009070516 A1—require 4-(3-aminophenyl)morpholin-3-one as the specified morpholinone-bearing aniline building block [1]. The 3-aminophenyl geometry is structurally mandatory for the regioselective assembly of the imidazo[2,1-b][1,3]thiazole core. Attempted substitution with the para isomer (CAS 438056-69-0) would yield a regioisomerically distinct product that lacks activity against the intended kinase targets. The compound's 'Dark Brown to Very Dark Brown Solid' appearance is an expected characteristic and not indicative of degradation; researchers should anticipate this appearance upon receipt and characterize by HPLC/NMR rather than melting point, which is not applicable (MP = NA).

Pharmaceutical Quality Control and Degradation Product Identification

In commercial Rivaroxaban production and stability testing, 4-(3-aminophenyl)morpholin-3-one is employed as a reference marker for detecting and quantifying the meta-substituted morpholinone impurity that may arise from regioisomeric contamination of the starting aniline feedstock or from rearrangement during the synthetic process. The compound's distinct physical properties—dark brown color vs. the white crystalline para intermediate [1]—provide a rapid visual indicator when bulk intermediate lots are contaminated with the meta isomer, although instrumental confirmation is mandatory for quantitative determination. Reference standards with pharmacopeial traceability (USP/EP) from suppliers such as SynZeal support formal QC release testing and stability-indicating method validation.

Structure-Activity Relationship (SAR) Studies on Morpholinone-Containing Pharmacophores

Medicinal chemistry teams exploring the impact of aniline substitution geometry on target binding can employ 4-(3-aminophenyl)morpholin-3-one alongside its para isomer as a matched molecular pair. The ΔLogP of approximately 1.1 units (0.3 vs. -0.8) [1] introduces a quantifiable lipophilicity difference that affects membrane permeability and non-specific protein binding. The lack of a defined melting point for the meta isomer further suggests differential crystal packing energies that may correlate with solubility-limited absorption. These properties make the compound a valuable tool for deconvoluting electronic vs. steric vs. physicochemical contributions to pharmacological activity in morpholinone-based lead series.

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